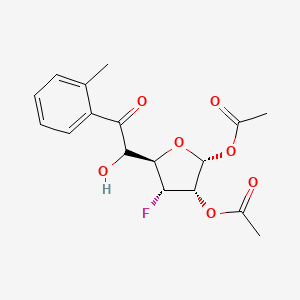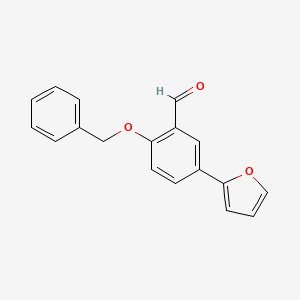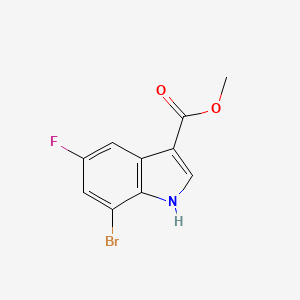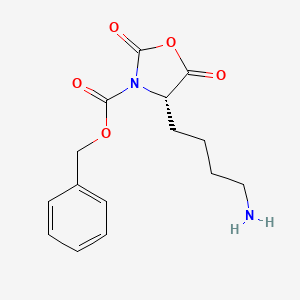
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is a synthetic compound with a complex structure that includes an oxazolidine ring, an aminobutyl side chain, and a benzyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate typically involves multiple steps. One common method includes the following steps:
Formation of the Oxazolidine Ring: This can be achieved by reacting an amino acid derivative with a carbonyl compound under acidic or basic conditions.
Introduction of the Aminobutyl Side Chain: This step involves the nucleophilic substitution of a suitable leaving group with an aminobutyl group.
Benzyl Ester Formation: The final step involves esterification of the carboxylic acid group with benzyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aminobutyl group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazolidine derivatives.
Aplicaciones Científicas De Investigación
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of (S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate involves its interaction with specific molecular targets. The aminobutyl group can form hydrogen bonds with biological macromolecules, while the oxazolidine ring can interact with enzyme active sites, potentially inhibiting their activity. The benzyl ester group may enhance the compound’s lipophilicity, facilitating its cellular uptake.
Comparación Con Compuestos Similares
Similar Compounds
Butyl 4-aminobenzoate: Similar in structure but lacks the oxazolidine ring.
2-Aminothiazole-Based Compounds: Share the aminobutyl group but have a thiazole ring instead of an oxazolidine ring.
Substituted Benzothiazoles: Contain similar functional groups but differ in the core heterocyclic structure.
Uniqueness
(S)-Benzyl 4-(4-aminobutyl)-2,5-dioxooxazolidine-3-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C15H18N2O5 |
|---|---|
Peso molecular |
306.31 g/mol |
Nombre IUPAC |
benzyl (4S)-4-(4-aminobutyl)-2,5-dioxo-1,3-oxazolidine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O5/c16-9-5-4-8-12-13(18)22-15(20)17(12)14(19)21-10-11-6-2-1-3-7-11/h1-3,6-7,12H,4-5,8-10,16H2/t12-/m0/s1 |
Clave InChI |
KLFQFMQBPFBLNM-LBPRGKRZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)COC(=O)N2[C@H](C(=O)OC2=O)CCCCN |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)N2C(C(=O)OC2=O)CCCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


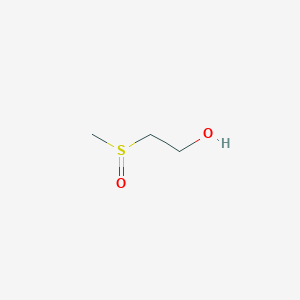

![2-[(1,4-Dihydro-5,6-Dimethyl-4-Oxothieno[2,3-d]Pyrimidin-2-ylThio]-N-(2-Fluorophenyl)-Acetamide](/img/structure/B12841467.png)

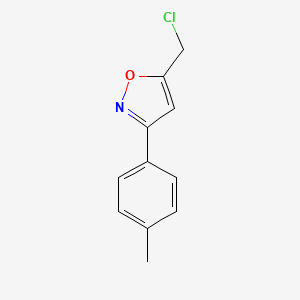


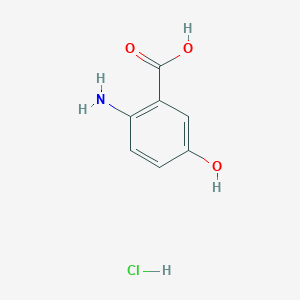
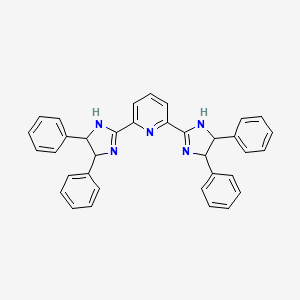
![2-(5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-7-yl)acetic acid](/img/structure/B12841514.png)
